molecular formula C10H14N2O5S3 B104710 (S,S)-trans-4-(acetylamino)-5,6-dihydro-6-methyl-7,7-dioxo-4H-thieno[2,3-b]thiopyran-2-sulfonamide CAS No. 120298-38-6

(S,S)-trans-4-(acetylamino)-5,6-dihydro-6-methyl-7,7-dioxo-4H-thieno[2,3-b]thiopyran-2-sulfonamide

Cat. No. B104710
M. Wt: 338.4 g/mol
InChI Key: MQRCTNZVQVRCRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is also known as Dorzolamide N-Acetyl Analog . It is a derivative of Dorzolamide, which is a medication used in the treatment of ocular hypertension by inhibiting the carbonic anhydrase enzyme .


Synthesis Analysis

The synthesis of sulfonamide compounds, such as this one, typically involves the reaction between tosyl chloride and an excess of amines in the presence of NMP as a solvent at room temperature for 24 hours .


Molecular Structure Analysis

Sulfonamides are organo-sulphur compounds containing the -SO2NH2 and/or -SO2NH- group and are characteristic of the existence of sulfanilamide group and a distinct 6- or 5-membered heterocyclic rings .


Chemical Reactions Analysis

Sulfonamides, including this compound, can undergo a variety of chemical reactions. For example, they can be activated by calcium triflimide for SuFEx with amines to provide a diverse set of sulfamides, sulfamates, and sulfonamides .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be similar to those of other sulfonamides. They are generally slightly lipophilic and have moderate solubility .

Scientific Research Applications

Synthesis and Chemical Structure

  • Synthesis Methods: A study outlines the synthesis of similar compounds, such as 4-hydroxy-6-methylthieno[2,3-b] thiopyran-2-sulfonamide, from 2-mercaptothiophene and crotonic acid. The synthesis involves multiple steps, including addition, cycloration, chlorosulfonylation, and amination processes (Lei, 2007).
  • Molecular Structure Analysis: Dorzolamide hydrochloride, closely related to the compound , has been structurally analyzed. The study provides insights into the molecular structure and binding properties of dorzolamide, particularly its interaction with human carbonic anhydrase (Ravikumar & Sridhar, 2007).

Biological Activity and Applications

  • Carbonic Anhydrase Inhibition: Sulfonamides, including dorzolamide and related compounds, act as carbonic anhydrase inhibitors. This activity is significant in medical applications, particularly in ocular therapeutics for conditions like glaucoma (Ilies et al., 2003).
  • Pharmacokinetics and Stereoselectivity: The pharmacokinetics and stereoselectivity of similar compounds have been studied extensively. These studies provide valuable information on how such compounds are processed in the body, which is crucial for developing effective therapeutic agents (Lin, Tsu-Han Lin, & Haiyung Cheng, 1992).

Potential Therapeutic Applications

  • Ocular Hypertension and Glaucoma Treatment: Compounds structurally similar to the queried compound are effective in lowering intraocular pressure in glaucoma models, demonstrating their potential as therapeutic agents in ocular conditions (Hartman et al., 1992).

Advanced Analytical Techniques

  • HPLC Method Development: High-performance liquid chromatography (HPLC) methods have been developed for analyzing and assessing the quality of dorzolamide, a closely related compound. This highlights the importance of advanced analytical techniques in the quality control and development of pharmaceutical compounds (Dovletoglou et al., 1995).

properties

IUPAC Name

N-(6-methyl-7,7-dioxo-2-sulfamoyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O5S3/c1-5-3-8(12-6(2)13)7-4-9(20(11,16)17)18-10(7)19(5,14)15/h4-5,8H,3H2,1-2H3,(H,12,13)(H2,11,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQRCTNZVQVRCRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C2=C(S1(=O)=O)SC(=C2)S(=O)(=O)N)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401118591
Record name N-[2-(Aminosulfonyl)-5,6-dihydro-6-methyl-7,7-dioxido-4H-thieno[2,3-b]thiopyran-4-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401118591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S,S)-trans-4-(acetylamino)-5,6-dihydro-6-methyl-7,7-dioxo-4H-thieno[2,3-b]thiopyran-2-sulfonamide

CAS RN

120298-38-6
Record name N-[2-(Aminosulfonyl)-5,6-dihydro-6-methyl-7,7-dioxido-4H-thieno[2,3-b]thiopyran-4-yl]acetamide
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URL https://commonchemistry.cas.org/detail?cas_rn=120298-38-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[2-(Aminosulfonyl)-5,6-dihydro-6-methyl-7,7-dioxido-4H-thieno[2,3-b]thiopyran-4-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401118591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S,S)-trans-4-(acetylamino)-5,6-dihydro-6-methyl-7,7-dioxo-4H-thieno[2,3-b]thiopyran-2-sulfonamide
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.101.404
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name Acetamide, N-[2-(aminosulfonyl)-5,6-dihydro-6-methyl-7,7-dioxido-4H-thieno[2,3-b]thiopyran-4-yl]
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S,S)-trans-4-(acetylamino)-5,6-dihydro-6-methyl-7,7-dioxo-4H-thieno[2,3-b]thiopyran-2-sulfonamide
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(S,S)-trans-4-(acetylamino)-5,6-dihydro-6-methyl-7,7-dioxo-4H-thieno[2,3-b]thiopyran-2-sulfonamide
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(S,S)-trans-4-(acetylamino)-5,6-dihydro-6-methyl-7,7-dioxo-4H-thieno[2,3-b]thiopyran-2-sulfonamide
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(S,S)-trans-4-(acetylamino)-5,6-dihydro-6-methyl-7,7-dioxo-4H-thieno[2,3-b]thiopyran-2-sulfonamide
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(S,S)-trans-4-(acetylamino)-5,6-dihydro-6-methyl-7,7-dioxo-4H-thieno[2,3-b]thiopyran-2-sulfonamide
Reactant of Route 6
(S,S)-trans-4-(acetylamino)-5,6-dihydro-6-methyl-7,7-dioxo-4H-thieno[2,3-b]thiopyran-2-sulfonamide

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